GNF-2 - 778270-11-4

GNF-2

Catalog Number: EVT-287156
CAS Number: 778270-11-4
Molecular Formula: C18H13F3N4O2
Molecular Weight: 374.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GNF-2 is a small molecule identified as a potent and selective inhibitor of the Abelson (Abl) family of tyrosine kinases, specifically Bcr-Abl. [, , , , ] It serves as a valuable tool for studying the structure, function, and regulation of Abl kinases. [] GNF-2 is classified as an allosteric inhibitor, meaning it binds to a site on the kinase distinct from the ATP-binding pocket. [, , , , , , , ] This is in contrast to the widely used ATP-competitive inhibitors such as imatinib. [, , , , , , ]

Source and Classification

GNF-2 was developed through systematic evaluations of structural features necessary for inhibiting Bcr-Abl activity. It is derived from a series of analogs designed to optimize binding to the myristate-binding site of the Abl kinase domain. Its chemical classification includes:

  • Chemical Formula: C18H13F3N4O2
  • Molecular Weight: 374.32 g/mol
  • CAS Number: 778270-11-4
  • PubChem ID: 5311510

GNF-2 exhibits an IC50 value ranging from 100 to 300 nM in various cell lines, indicating its potency in inhibiting Bcr-Abl activity .

Synthesis Analysis

The synthesis of GNF-2 involves several key steps, primarily focusing on the formation of the trifluoromethoxy group and the carboxamide functional group that are critical for its biological activity. The general synthetic route includes:

  1. Starting Materials: The synthesis begins with commercially available precursors that contain an aniline moiety.
  2. Formation of Trifluoromethoxy Group: This can be achieved through electrophilic aromatic substitution reactions, where trifluoromethylating agents are used.
  3. Amination Reactions: Palladium-catalyzed amination reactions are employed to introduce amine groups at specific positions on the aromatic rings.
  4. Purification: The final product is purified using high-performance liquid chromatography to ensure a purity level of ≥98%.

Detailed conditions such as temperature, pressure, and reaction times are optimized during these steps to maximize yield and purity .

Molecular Structure Analysis

The molecular structure of GNF-2 reveals a complex arrangement conducive to its function as an allosteric inhibitor. Key features include:

  • Binding Site Interaction: GNF-2 binds within the myristate-binding pocket of the Abl kinase, adopting an extended conformation that allows for optimal interaction with hydrophobic residues.
  • Hydrogen Bonding: The presence of water-mediated hydrogen bonds enhances binding affinity, particularly involving residues such as A433 and E462 within the Abl kinase domain.
  • Structural Characteristics: The trifluoromethoxy group is positioned at the para-position relative to the aniline nitrogen, which is crucial for maintaining structural integrity and functionality .

Structural Data

Crystallographic studies have provided insights into the binding orientation and interactions at the atomic level, confirming that GNF-2 occupies a unique site distinct from ATP-binding inhibitors .

Chemical Reactions Analysis

GNF-2 participates in several chemical reactions relevant to its function:

  1. Inhibition of Bcr-Abl Kinase Activity: GNF-2 inhibits autophosphorylation of Bcr-Abl and downstream signaling pathways, notably affecting STAT5 phosphorylation.
  2. Antiviral Activity: Beyond its kinase inhibition, GNF-2 exhibits antiviral properties by interfering with dengue virus replication through both Abl-dependent and independent mechanisms.
  3. Resistance Mechanisms: Studies have identified mutations in Bcr-Abl that confer resistance to GNF-2, emphasizing the need for combination therapies to mitigate resistance development .
Mechanism of Action

The mechanism of action for GNF-2 involves:

  1. Allosteric Inhibition: By binding to the myristate-binding pocket, GNF-2 induces conformational changes in the Abl kinase that inhibit its catalytic activity without competing with ATP.
  2. Alteration of Kinase Dynamics: Binding alters the conformational dynamics of the ATP site, affecting substrate access and phosphorylation dynamics.
  3. Antiviral Mechanism: In addition to inhibiting kinase activity, GNF-2 interacts with viral proteins (e.g., dengue E protein), blocking viral entry into host cells .
Physical and Chemical Properties Analysis

GNF-2 possesses several notable physical and chemical properties:

These properties are critical for practical applications in laboratory settings and therapeutic contexts .

Applications

GNF-2 has several significant applications in scientific research:

  1. Cancer Therapeutics: As an allosteric inhibitor of Bcr-Abl, it shows promise in treating chronic myeloid leukemia, particularly in cases resistant to traditional therapies like imatinib.
  2. Antiviral Research: Its ability to inhibit dengue virus replication positions GNF-2 as a candidate for further development in antiviral therapies.
  3. Biochemical Studies: GNF-2 serves as a tool compound for studying Abl kinase signaling pathways and resistance mechanisms in cancer biology.
Introduction to GNF-2: Discovery and Therapeutic Context

Historical Development of GNF-2 as an Allosteric Bcr-Abl Inhibitor

GNF-2 emerged from a phenotypic screen designed to identify inhibitors of Bcr-Abl-dependent cell proliferation that acted through non-ATP-competitive mechanisms. Discovered in the mid-2000s, this compound represented a paradigm shift in kinase drug development by targeting the myristoyl binding pocket—a regulatory site distinct from the catalytic ATP-binding cleft [3] [6]. X-ray crystallography studies revealed that GNF-2 binds with high specificity to the C-lobe region of the Abl kinase domain, stabilizing an inactive conformation through insertion of its trifluoromethoxy group into the hydrophobic cavity normally occupied by the myristoyl moiety of Abl1b isoforms [6] [10]. This mechanism elegantly mimics endogenous autoinhibition, where myristoylation induces conformational changes that suppress kinase activity.

The development trajectory of GNF-2 was marked by systematic optimization to produce analogs like GNF-5 with improved pharmacokinetic properties. Resistance profiling studies identified mutations exclusively clustered around the myristate-binding site (e.g., C464Y, P465S, V506L) or regulatory domains (SH2/SH3), contrasting sharply with ATP-competitive inhibitors where resistance mutations localize near the catalytic site [6]. This differential resistance profile highlighted GNF-2's unique mechanism and therapeutic potential, particularly against mutants like E255V and Y253H that confer resistance to imatinib [7].

Table 1: Key Structural and Functional Properties of GNF-2

PropertyDescription
Chemical FormulaC₁₈H₁₃F₃N₄O₂
Molecular Weight374.32 g/mol
MechanismAllosteric inhibitor binding myristoyl pocket
Bcr-Abl Inhibition (IC₅₀)138-273 nM in cellular assays [7]
Selectivity>100-fold selective for Abl vs. 60 other kinases [6]
Resistance MutationsC464Y, P465S, E505K, V506L (myristate site); P112S, Y128D (regulatory domains) [6]

Role of Abl Kinases in Disease Pathogenesis: Leukemia, Neuroinflammation, and Viral Infections

Abl kinases (Abl1 and Abl2/Arg) are multifunctional regulators of cytoskeletal dynamics, cell proliferation, and stress responses. Their dysregulation contributes to diverse pathologies:

  • Leukemogenesis: The Bcr-Abl fusion protein, resulting from the Philadelphia chromosome translocation t(9;22), exhibits constitutive tyrosine kinase activity that drives uncontrolled proliferation in chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL). This oncoprotein activates downstream pathways including STAT5, PI3K/Akt, and Ras/MAPK, promoting survival of hematopoietic precursors [4] [8].

  • Neuroinflammation: Emerging evidence implicates c-Abl in glial activation and neuroinflammatory cascades. In microglia and astrocytes, LPS-induced c-Abl activation triggers NF-κB nuclear translocation and production of pro-inflammatory mediators (NO, TNF-α, IL-6). Notably, GNF-2 suppresses these responses in vitro and attenuates pain hypersensitivity in diabetic and inflammatory pain models in vivo [1] [4]. This positions Abl inhibitors as potential therapeutics for neurodegenerative conditions like Parkinson’s disease, where neuroinflammation exacerbates neuronal loss.

  • Viral Pathogenesis: Pathogens like Salmonella enterica and Shigella flexneri exploit Abl kinases to facilitate host cell invasion. Pharmacological inhibition or genetic ablation of Abl kinases impairs bacterial internalization, suggesting host-directed therapy potential [4].

Table 2: Disease Associations of Abl Kinases and GNF-2 Effects

Disease ContextAbl Kinase RoleGNF-2 Experimental Effects
Chronic Myelogenous LeukemiaConstitutive Bcr-Abl signaling drives proliferationInhibits proliferation of Ba/F3.p210 (IC₅₀=138 nM) and K562 cells (IC₅₀=273 nM) [7]
Neuropathic PainGlial c-Abl activation promotes neuroinflammationReduces LPS-induced NO/TNF-α; attenuates mechanical/thermal pain [1]
Bacterial InfectionAbl kinases facilitate pathogen entryImpairs invasion by Salmonella and Shigella [4]

Rationale for Targeting Allosteric Sites vs. ATP-Competitive Inhibition in Kinase Therapeutics

Conventional ATP-competitive kinase inhibitors face three key limitations: target specificity challenges due to conserved ATP-binding sites, susceptibility to gatekeeper mutations (e.g., T315I in Bcr-Abl), and development of resistance through kinase domain mutations. GNF-2’s allosteric mechanism addresses these limitations:

  • Overcoming Resistance: The T315I mutation in the ATP-binding pocket confers resistance to imatinib, nilotinib, and dasatinib. GNF-2 retains activity against T315I by binding the distant myristoyl site. When combined with ATP-competitive inhibitors, GNF-2 reduces emergence of resistant clones by >90% in Ba/F3.p210 cells [6]. This synergy arises because allosteric binding induces conformational changes that enhance ATP-site inhibitor affinity, while ATP-site inhibitors stabilize conformations favorable for allosteric binding—a phenomenon termed dynamic equilibrium [3] [6].

  • Enhanced Specificity: The myristoyl pocket is structurally unique among kinases, enabling GNF-2 to selectively inhibit Abl kinases without affecting unrelated kinases like Flt3, PDGFR, or JAK1 [1] [6]. This specificity reduces off-target effects compared to broad-spectrum ATP-competitive inhibitors.

  • Complementary Mechanisms: Preclinical studies demonstrate that GNF-2 analogs synergize with type II ATP-competitive inhibitors (nilotinib, HG-7-85-01) against wild-type and T315I Bcr-Abl. In murine leukemia models, combinations like GNF-5 + nilotinib suppress tumor growth more effectively than either agent alone [2] [6]. This provides a blueprint for multi-target therapeutic strategies applicable to other kinase-driven pathologies.

Table 3: Comparative Mechanisms of ATP-Competitive vs. Allosteric Inhibitors

PropertyATP-Competitive Inhibitors (e.g., Imatinib)Allosteric Inhibitors (e.g., GNF-2)
Binding SiteCatalytic ATP-binding cleftMyristoyl pocket (C-lobe)
Specificity ChallengesHigh (conserved ATP sites)Low (structurally unique site)
T315I Gatekeeper MutantIneffectiveRetains inhibitory activity
Resistance MutationsATP-binding cleft (P-loop, A-loop)Myristoyl pocket/SH2-SH3 domains
Synergy PotentialAdditive/synergistic with allosteric inhibitorsEnhances efficacy of ATP-competitive inhibitors

Properties

CAS Number

778270-11-4

Product Name

GNF-2

IUPAC Name

3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide

Molecular Formula

C18H13F3N4O2

Molecular Weight

374.3 g/mol

InChI

InChI=1S/C18H13F3N4O2/c19-18(20,21)27-14-6-4-13(5-7-14)25-16-9-15(23-10-24-16)11-2-1-3-12(8-11)17(22)26/h1-10H,(H2,22,26)(H,23,24,25)

InChI Key

WEVYNIUIFUYDGI-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(=O)N)C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

GNF2; GNF-2; GNF 2.

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.